Dicyclohexyloctylborane
Description
Properties
CAS No. |
38103-67-2 |
|---|---|
Molecular Formula |
C20H37B |
Molecular Weight |
288.3 g/mol |
InChI |
InChI=1S/C20H37B/c21-17-11-3-1-2-10-16-20(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h18-20H,1-17H2 |
InChI Key |
QVJLSAWTEPWQNA-UHFFFAOYSA-N |
Canonical SMILES |
[B]CCCCCCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The hydroboration of 1-octene using dicyclohexylborane (DCB) follows a three-step mechanism:
- Coordination : The alkene π-bond coordinates to the electron-deficient boron center.
- Borane Transfer : A σ-bond forms between boron and the less substituted carbon, adhering to anti-Markovnikov selectivity.
- Protonolysis : The intermediate organoborane is stabilized via proton transfer, yielding dicyclohexyloctylborane.
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or hexane under inert atmospheres to prevent borane oxidation.
Industrial-Scale Production
A patented industrial method involves continuous flow reactors to enhance yield and purity:
- Reactants : 1-Octene (1.2 equiv), dicyclohexylborane (1.0 equiv).
- Conditions : 50–60°C, 2–5 bar pressure, residence time of 2–4 hours.
- Yield : 85–90% with >99% purity (GC-MS analysis).
This approach minimizes side reactions such as borane dimerization and ensures scalability.
Catalytic Hydroboration Using Transition Metal Complexes
Lithium Diisobutyl-tert-Butoxyaluminum Hydride (LDBBA)
A breakthrough in catalytic hydroboration employs LDBBA to facilitate 1-octene hydroboration with pinacolborane (HBpin):
- Catalyst Loading : 5 mol% LDBBA.
- Conditions : 110°C, 2 hours, toluene solvent.
- Yield : 91% (isolated), with 98% regioselectivity for the anti-Markovnikov product.
This method avoids stoichiometric borane reagents, reducing costs and waste.
Rhodium-Catalyzed Asymmetric Hydroboration
For enantioselective synthesis, rhodium complexes (e.g., RhCp*Cl₂) enable the preparation of chiral this compound derivatives:
- Substrates : 1-Octene and DCB.
- Conditions : 25°C, 12 hours, dichloromethane solvent.
- Outcome : 75% yield with 92% enantiomeric excess (ee).
This approach is critical for pharmaceutical intermediates requiring high optical purity.
Chloroborane-Lewis Base Adduct Methods
Dioxane-Monochloroborane Adduct
Dioxane-monochloroborane (DMCB) reacts with 1-octene to form this compound via a two-step process:
- Hydroboration : DMCB adds to 1-octene at −10°C.
- Transmetallation : The chloroborane intermediate reacts with dicyclohexylzinc.
This method is advantageous for its mild conditions and minimal byproduct formation.
Dichloroborane-Diethyl Ether Adduct
In a modified protocol, dichloroborane-diethyl ether facilitates rapid hydroboration at room temperature:
- Reactants : 1-Octene (1.5 equiv), dichloroborane (1.0 equiv).
- Conditions : 25°C, 1 hour, hexane solvent.
- Yield : 82% (NMR quantification).
Comparative Analysis of Preparation Methods
Challenges and Innovations
Byproduct Management
Green Chemistry Advances
Recent efforts focus on solvent-free hydroboration and recyclable catalysts (e.g., immobilized LDBBA on silica), reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyloctylborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: It can be used in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the boron atom.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alkanes or alcohols, depending on the reaction conditions.
Substitution: Various substituted boranes or boronates.
Scientific Research Applications
Dicyclohexyloctylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dicyclohexyloctylborane involves the interaction of the boron atom with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds, particularly carbon-carbon bonds, through hydroboration and other reactions.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Dicyclohexylborane with structurally related borane reagents:
Reactivity and Selectivity
- Steric Effects : Dicyclohexylborane’s bulky cyclohexyl groups limit its reactivity to less hindered alkenes, contrasting with Thexylborane, which reacts faster with terminal alkenes due to reduced steric demand .
- Chiral Applications: Unlike Diisopinocampheylborane, Dicyclohexylborane lacks inherent chirality, making it unsuitable for asymmetric synthesis .
- Electrophilic Character : Dihexylbromoborane’s bromine atom increases its electrophilicity, enabling reactions with nucleophiles (e.g., Grignard reagents), whereas Dicyclohexylborane is primarily used in hydroboration-oxidation .
Research Findings
- Hydroboration Efficiency : Brown et al. (1974) demonstrated that Dicyclohexylborane achieves >90% regioselectivity in hydroboration of 1,2-disubstituted alkenes, outperforming Disiamylborane in sterically crowded systems .
- Thermal Stability : Dicyclohexylborane exhibits superior stability at room temperature compared to Thexylborane, which requires low-temperature storage .
- Safety Profile : While Dicyclohexylborane is moisture-sensitive, it poses fewer acute hazards compared to Dihexylbromoborane, which releases toxic HBr upon decomposition .
Q & A
Q. How can advanced separation techniques (e.g., chiral chromatography) isolate enantiomeric by-products formed during this compound synthesis?
- Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers via HPLC. Circular dichroism (CD) spectroscopy confirms absolute configuration. Process optimization involves screening mobile phases (hexane/isopropanol) and temperature gradients to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
